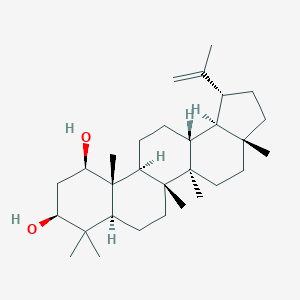
(4-Chloro-3-methylphenyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-Chloro-3-methylphenyl)hydrazine Hydrochloride” is a chemical compound used in various fields of research . It is used as a reactant in the preparation of piperidine derivatives as prolylcarboxypeptidase inhibitors, and phenylpyrazoles as cyclooxygenase-2 (COX-2) inhibitors .
Molecular Structure Analysis
The molecular formula of “(4-Chloro-3-methylphenyl)hydrazine Hydrochloride” is C7H10Cl2N2 . The structure includes a phenyl ring substituted with a chlorine atom and a methyl group. Attached to the ring is a hydrazine group, which consists of two nitrogen atoms and two hydrogen atoms .
Chemical Reactions Analysis
“(4-Chloro-3-methylphenyl)hydrazine Hydrochloride” can react with other compounds to form new substances. For example, it reacts with 3-acetonyl-5-cyano-1,2,4-thiadiazole to yield 5-cyano-3-(5-chloro-2-methylindol-3-yl)-1,2,4-thiadiazole and 5-cyano-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-1,2,4-thiadiazole .
Physical And Chemical Properties Analysis
The molecular weight of “(4-Chloro-3-methylphenyl)hydrazine Hydrochloride” is 193.07 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.
Scientific Research Applications
Inhibitors of SARS-CoV-2
This compound has been used in the synthesis of new Schiff-base ligand that was obtained from the condensation of (4-chloro-3-methyl phenyl) hydrazine with 2-pyridine-carboxaldehyde and its novel Schiff-base metal complexes . These complexes have shown dual inhibition of main protease (Mpro) and nonstructural protein 10/nonstructural protein 16 (NSP16) methyltransferase complex, which are key targets for COVID-19 therapy .
Antibacterial Properties
The Schiff-base metal complexes synthesized using this compound have been tested against Pseudomonas aeruginosa and Staphylococcus aureus . The results showed that the Zn (II) complex has the highest activity compared with other compounds .
Molecular Docking Studies
The activity of the compound and its Ni (II) and Zn (II) complexes against Mpro and NSP10/ NSP16 was investigated using a molecular docking approach . They showed excellent binding energies ranging from −5.9 to −7.2 kcal/mol and −5.8 to −7.2 for Mpro and NSP16, respectively .
Synthesis of Schiff-Base Metal Complexes
This compound has been used in the synthesis of new Schiff-base metal complexes, including Ni (II), Pd (II), Pt (II), Zn (II), and Hg (II) . These complexes have been characterized using FT-IR, 1 H NMR, 13 C NMR, and elemental analysis .
Research Chemicals and Analytical Standards
“(4-Chloro-3-methylphenyl)hydrazine Hydrochloride” is available as a reference standard for neurology research chemicals and analytical standards .
Synthesis of Novel Schiff-Base Ligand
This compound has been used in the synthesis of a new Schiff-base ligand that was obtained from the condensation of (4-chloro-3-methyl phenyl) hydrazine with 2-pyridine-carboxaldehyde .
properties
IUPAC Name |
(4-chloro-3-methylphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4,10H,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMRABNTKNEXER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NN)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593051 |
Source


|
| Record name | (4-Chloro-3-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-methylphenyl)hydrazine hydrochloride | |
CAS RN |
221687-08-7 |
Source


|
| Record name | (4-Chloro-3-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B109249.png)



![4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B109288.png)


